![molecular formula C13H17BrOZn B14878156 4-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878156.png)
4-[(Cyclohexyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the cyclohexyloxy group enhances its stability and reactivity, making it a useful reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-[(Cyclohexyloxy)methyl]bromobenzene+Zn→4-[(Cyclohexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is typically produced in a concentration of 0.25 M in tetrahydrofuran for ease of handling and application.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc group acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the reactants and drive the reaction forward.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both organic and inorganic reactants.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-[(Cyclohexyloxy)methyl]phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexyloxy)methyl]phenylzinc bromide involves the transfer of the phenylzinc group to an electrophilic substrate. This process is facilitated by the presence of a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Cyclohexylzinc bromide
- Benzylzinc bromide
Uniqueness
4-[(Cyclohexyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which enhances its stability and reactivity compared to other organozinc compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C13H17BrOZn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);cyclohexyloxymethylbenzene |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h3-4,7-8,13H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
MFKVPBMHBOYZKJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


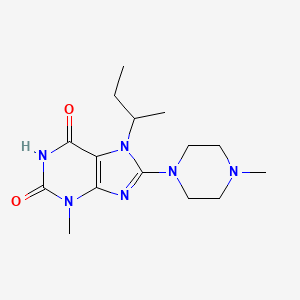
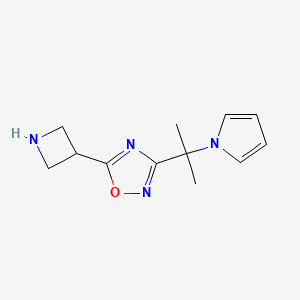
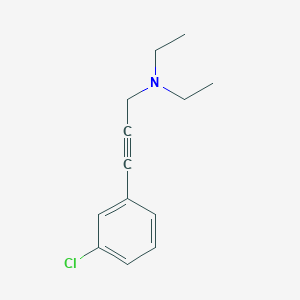
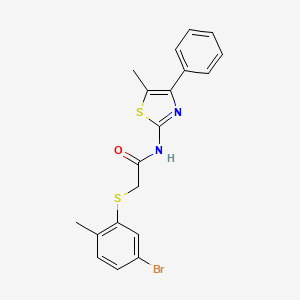
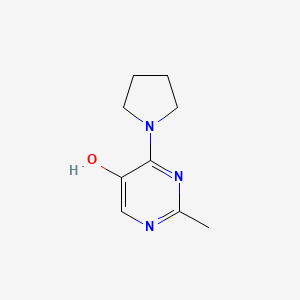

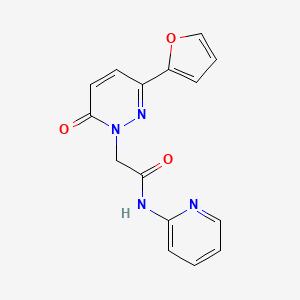
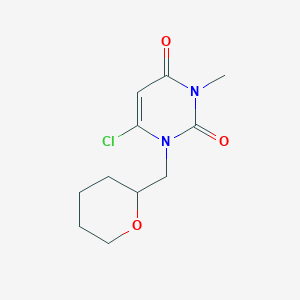
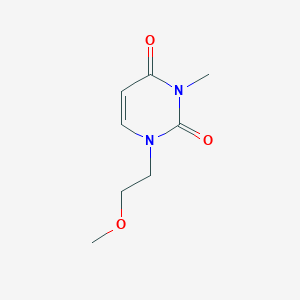

![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)

